molecular formula C4H7NO5 B1243585 Threo-hydroxyaspartic acid

Threo-hydroxyaspartic acid

Cat. No.: B1243585
M. Wt: 149.1 g/mol
InChI Key: DZYHJDLBFUOKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Threo-hydroxyaspartic acid (THA) is a non-proteinogenic amino acid characterized by a hydroxyl group attached to the β-carbon of aspartic acid, resulting in two stereoisomers: threo and erythro. THA is a critical intermediate in metabolic pathways, particularly in the biosynthesis of glycine and serine via the glycerate pathway . Its role in modulating neurotransmitter receptors, such as NMDA receptors, has also been explored in neurological studies, though its regulatory mechanisms remain less understood compared to structurally related compounds.

Properties

Molecular Formula

C4H7NO5

Molecular Weight

149.1 g/mol

IUPAC Name

2-amino-2-hydroxybutanedioic acid

InChI

InChI=1S/C4H7NO5/c5-4(10,3(8)9)1-2(6)7/h10H,1,5H2,(H,6,7)(H,8,9)

InChI Key

DZYHJDLBFUOKBD-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(C(=O)O)(N)O

Synonyms

3-hydroxyaspartic acid
3-hydroxyaspartic acid, (erythro)-isomer
3-hydroxyaspartic acid, (erythro-D)-isomer
3-hydroxyaspartic acid, (erythro-DL)-isomer
3-hydroxyaspartic acid, (erythro-L)-isomer
3-hydroxyaspartic acid, (threo-DL)-isomer
3-hydroxyaspartic acid, (threo-L)-isomer
beta-hydroxyaspartic acid
DL-threo-3-hydroxyaspartic acid
erythro-beta-hydroxyaspartic acid
L-erythro-3-hydroxyaspartate
L-threo-beta-hydroxyaspartic acid
threo-beta-aspartate
threo-hydroxyaspartic acid
threo-THA

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

THA belongs to the hydroxy acid family, sharing functional groups with compounds like 3-hydroxyhippuric acid , aspartic acid , and alpha hydroxy acids (AHAs) . Below is a comparative analysis based on biochemical properties, metabolic roles, and regulatory status.

Table 1: Key Properties of THA and Structural Analogues
Compound Molecular Formula Molecular Weight (g/mol) Biological Role Metabolic Pathway Solubility (g/L) Regulatory Status
Threo-hydroxyaspartic acid C₄H₇NO₅ 149.10 Neurotransmitter modulation, glycine synthesis Glycerate pathway ~50 (aqueous) Research use only
3-Hydroxyhippuric acid C₉H₉NO₄ 195.17 Detoxification metabolite (benzoate pathway) Hepatic conjugation ~120 (aqueous) Not regulated
Aspartic acid C₄H₇NO₄ 133.10 Protein synthesis, urea cycle Citric acid cycle 5.0 (aqueous) GRAS (FDA)
Glycolic acid (AHA) C₂H₄O₃ 76.05 Keratolytic agent, skincare Glyoxylate cycle 1000 (aqueous) Cosmetic use (FDA)

Metabolic and Excretion Profiles

  • THA vs. 3-Hydroxyhippuric Acid: While THA is primarily associated with neurotransmitter activity and glycine synthesis, 3-hydroxyhippuric acid is a detoxification byproduct of polyphenol metabolism, excreted via urine with high reproducibility in human cohorts (ICC: 0.85–0.92) . THA’s excretion pathways remain underexplored but are hypothesized to involve renal clearance.
  • THA vs. Aspartic acid’s role in the urea cycle and energy production is well-documented, whereas THA’s metabolic contributions are niche, linked to glycerate-mediated glycine synthesis .

Toxicity and Regulatory Considerations

  • Alpha Hydroxy Acids (AHAs) : Glycolic acid and other AHAs are widely used in cosmetics but regulated due to risks like epidermal burns at high concentrations . THA lacks cosmetic applications but shares structural similarities with AHAs, warranting caution in unregulated uses.
  • Fluorinated Acids: Compounds like pentacosafluorotridecanoic acid (PFOA) are classified as substances of very high concern (SVHC) by ECHA due to persistence and toxicity .

Microbiota and Biomarker Associations

  • 3-Hydroxyhippuric Acid: Strong associations with gut microbiota (e.g., Bacteroides spp.) and dietary polyphenol intake have been established, with biomarker VIP scores >2.0 in metabolomic studies .

Preparation Methods

Two-Step Hydroxylation and Hydrolysis

The foundational approach for THA production involves a two-step enzymatic process: hydroxylation of L-asparagine followed by hydrolysis of the intermediate 3-hydroxyasparagine. Asparagine hydroxylases, such as AsnO and SCO2693 from Streptomyces, catalyze the stereoselective hydroxylation of L-asparagine to form 3-hydroxyasparagine. This intermediate is subsequently hydrolyzed by asparaginase to yield THA and ammonia. Initial small-scale reactions using wild-type Escherichia coli expressing asnO achieved a molar yield of only 0.076%, limited by competing asparaginase activity that degraded the intermediate.

One-Pot Bioconversion Optimization

To streamline production, researchers adapted the two-step reaction into a one-pot bioconversion system. By employing asparaginase-deficient E. coli mutants (e.g., JW1756), the hydrolysis step was minimized, allowing 3-hydroxyasparagine accumulation. Coupling this with a T7 promoter-driven overexpression of asnO in E. coli Rosetta2(DE3) increased THA yields to 92% in test tube reactions. Scaling this system to a jar fermentor under controlled conditions (25°C, 72 h) further improved yields to 96%, demonstrating industrial viability.

Table 1: Optimization of THA Production in E. coli Strains

StrainPromoterAsparaginase ActivityTHA Yield (%)
W3110 (wild-type)lacHigh0.076
JW1756 (ΔansA)lacLow8.2
Rosetta2(DE3)T7Low92

Novel Enzymatic Approaches for β-Hydroxy-α-Amino Acids

Comparative Analysis of Hydroxylation Systems

The regioselectivity and stereoselectivity of hydroxylases vary significantly. AsnO exclusively targets asparagine for 3-hydroxylation, while AEP14369 modifies the β-position of histidine and glutamine. Both systems require 2-oxoglutarate as a co-substrate, but AsnO-based methods benefit from E. coli’s endogenous ability to regenerate 2-oxoglutarate from glucose or glycerol, reducing production costs.

Challenges and Optimization Strategies

Enzyme Stability and Substrate Inhibition

Early attempts using direct hydroxylation of L-aspartic acid with AsnO-D241N and SCO2693-D246N mutants resulted in low yields (<1%) due to enzyme instability. Switching to wild-type AsnO improved thermostability, with 85% activity retained after 24 hours at 25°C. Substrate inhibition was mitigated by maintaining L-asparagine concentrations below 50 mM in fermentor-scale reactions.

Genetic and Process Engineering

Key genetic modifications included:

  • Deletion of asparaginase I (ansA) to prevent intermediate degradation.

  • Use of T7 promoters to enhance asnO expression.
    Process optimizations involved pH control (6.5–7.0), temperature (25–30°C), and co-substrate supplementation (2-oxoglutarate, Fe<sup>2+</sup>).

Industrial Applications and Scalability

The one-pot bioconversion system achieved a volumetric productivity of 1.33 g/L/h in jar fermentors, with a final THA concentration of 96 mM (14.3 g/L). Comparatively, AEP14369-based systems yielded 23.4 g/L of β-hydroxyhistidine in 6 hours, underscoring the scalability of enzymatic methods. These results align with industrial benchmarks for amino acid production, such as L-lysine (120 g/L) and L-glutamate (100 g/L).

Table 2: Key Metrics for Enzymatic THA Synthesis

ParameterAsnO-Based SystemAEP14369-Based System
SubstrateL-AsparagineL-Histidine
Product Concentration14.3 g/L23.4 g/L
Reaction Time72 h6 h
Diastereoselectivity>99% threo>99% threo

Q & A

Q. What are the established methods for synthesizing threo-hydroxyaspartic acid, and how do reaction conditions influence enantiomeric purity?

this compound is typically synthesized via stereoselective hydroxylation of aspartic acid derivatives or enzymatic pathways. Key factors include:

  • Protecting group strategy : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during hydroxylation .
  • Catalytic systems : Asymmetric catalysis (e.g., Sharpless dihydroxylation) or enzyme-mediated reactions (e.g., aspartase) to control stereochemistry .
  • Analytical validation : Employ chiral HPLC or NMR with chiral shift reagents to confirm enantiomeric ratios .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Structural characterization involves:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify hydroxyl and carboxyl proton environments. 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY for stereochemical assignment .
  • X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What is the known biological role of this compound in metabolic pathways?

this compound acts as an intermediate in glycine and serine metabolism, particularly in plants and microorganisms. It inhibits aspartate aminotransferase (AST), affecting the malate-aspartate shuttle. Studies use 13C^{13}\text{C}-labeled analogs to trace metabolic flux in cell cultures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound to glutamate receptors?

Discrepancies arise from variations in assay conditions (e.g., pH, ionic strength) or receptor isoform specificity. Methodological solutions include:

  • Standardized assays : Use recombinant receptors (e.g., GluA2 AMPA receptor) in controlled buffer systems .
  • Cross-validation : Compare radioligand binding (e.g., 3H^{3}\text{H}-CNQX) with electrophysiological recordings (patch-clamp) .
  • Meta-analysis : Systematically review primary literature to identify confounding variables (e.g., temperature, divalent cations) .

Q. What experimental design considerations are critical for studying this compound’s role in enzyme inhibition kinetics?

Key steps:

  • Substrate saturation curves : Vary substrate concentrations to determine KiK_i values under competitive/non-competitive inhibition models .
  • Pre-steady-state kinetics : Use stopped-flow spectrophotometry to capture transient intermediates .
  • Computational docking : Validate inhibition mechanisms via molecular dynamics simulations (e.g., AutoDock Vina) .

Q. How can isotopic labeling (e.g., 2H^{2}\text{H}2H, 15N^{15}\text{N}15N) improve mechanistic studies of this compound in vivo?

Isotopic labeling enables:

  • Metabolic tracing : Track incorporation into proteins or metabolites using LC-MS/MS .
  • NMR sensitivity enhancement : Deuteration reduces signal overlap in crowded spectral regions .
  • Kinetic isotope effects (KIE) : Elucidate rate-limiting steps in enzymatic reactions (e.g., hydroxylation) .

Q. What are the challenges in integrating this compound into chiral catalysts, and how can they be addressed?

Challenges include poor solubility and competing coordination modes. Strategies:

  • Ligand functionalization : Introduce hydrophilic groups (e.g., sulfonate) to enhance aqueous stability .
  • Spectroscopic monitoring : Use in situ IR or Raman to track coordination geometry during catalysis .
  • Comparative studies : Benchmark against established catalysts (e.g., tartaric acid derivatives) to assess enantioselectivity .

Methodological Guidance for Data Analysis

Q. How should researchers handle conflicting crystallographic and NMR data for this compound derivatives?

  • Replicate experiments : Ensure crystallization conditions (e.g., solvent, temperature) match NMR sample preparation .
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility that may not be captured in static crystal structures .
  • Density functional theory (DFT) : Compare calculated vs. observed spectra to reconcile discrepancies .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous datapoints .
  • Multivariate analysis : Use principal component analysis (PCA) to identify correlated variables (e.g., pH, concentration) .

Literature and Reproducibility

Q. How can researchers ensure reproducibility when replicating synthesis protocols for this compound from older literature?

  • Detailed metadata : Document exact reagent grades, purification steps, and equipment calibration .
  • Open-access datasets : Share raw NMR/MS files and crystallographic data via repositories like Zenodo .
  • Negative results reporting : Publish failed attempts to refine protocols (e.g., solvent incompatibility) .

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